molecular formula C8H6I2O3 B14165722 3,5-diiodo-2-methoxybenzoic acid CAS No. 19094-55-4

3,5-diiodo-2-methoxybenzoic acid

Cat. No.: B14165722
CAS No.: 19094-55-4
M. Wt: 403.94 g/mol
InChI Key: HLZOAFKJWZBDPO-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methoxybenzoic acid is a substituted benzoic acid with the CAS Number 19094-55-4 and a molecular formula of C8H6I2O3 . It belongs to the class of methoxybenzoic acids, which are valuable substrates in synthetic organic chemistry, particularly in transformations like Birch reduction for accessing complex cyclohexanone derivatives . The presence of two iodine atoms on the aromatic ring makes it a potential intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann-type couplings, enabling the construction of more complex biaryl structures. The methoxy group in the ortho (2-) position relative to the carboxylic acid is a key functional group that can influence the compound's reactivity and physical properties . Researchers might explore this compound as a building block in medicinal chemistry for the synthesis of compound libraries, or as a precursor for materials science applications. As a halogenated benzoic acid derivative, it may also be of interest in agrochemical research, given that structurally related compounds like dicamba (3,6-dichloro-2-methoxybenzoic acid) are known to exhibit herbicidal activity by mimicking the plant growth hormone auxin . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety data sheets should be consulted prior to use. Handle with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19094-55-4

Molecular Formula

C8H6I2O3

Molecular Weight

403.94 g/mol

IUPAC Name

3,5-diiodo-2-methoxybenzoic acid

InChI

InChI=1S/C8H6I2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

HLZOAFKJWZBDPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)I)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3,5 Diiodo 2 Methoxybenzoic Acid

Established Synthetic Routes to 3,5-Diiodo-2-methoxybenzoic Acid

Synthesis from 3,5-Diiodosalicylic Acid Precursors

The most common and direct method for synthesizing this compound is through the methylation of 3,5-diiodosalicylic acid. nih.govsigmaaldrich.com This process involves an O-alkylation reaction, specifically a Williamson ether synthesis, where the hydroxyl group (-OH) of the salicylic (B10762653) acid is converted to a methoxy (B1213986) group (-OCH₃).

The parent compound, 3,5-diiodosalicylic acid, is typically prepared by the di-iodination of salicylic acid. orgsyn.orggoogle.com This electrophilic aromatic substitution reaction can be achieved using various iodinating agents. A well-established laboratory-scale procedure involves dissolving salicylic acid in glacial acetic acid, followed by the addition of iodine monochloride. orgsyn.org Heating the mixture facilitates the substitution at the 3 and 5 positions of the ring, yielding 3,5-diiodosalicylic acid with high purity (97.7%) and yield (96.73%). google.com Alternative methods for iodinating salicylic acid include using iodine in the presence of an oxidizing agent like hydrogen peroxide or potassium iodate. google.comgoogle.com

Once the 3,5-diiodosalicylic acid precursor is obtained, the phenolic hydroxyl group is methylated. This is commonly achieved using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base like potassium carbonate or sodium hydroxide. chemicalbook.com The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the methylating agent to form the methoxy ether, yielding the final product, this compound.

Exploration of Alternative Synthetic Pathways

While methylation of 3,5-diiodosalicylic acid is the predominant route, alternative strategies can be envisioned, although they are less commonly reported in the literature. One such theoretical pathway would start with 2-methoxybenzoic acid (o-anisic acid). This approach would require the direct di-iodination of 2-methoxybenzoic acid.

This alternative presents a significant challenge in regioselectivity. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. In this case, the powerful directing effect of the methoxy group would likely dominate, favoring iodination at the positions ortho and para to it (positions 3 and 5), which aligns with the desired substitution pattern. However, controlling the reaction to achieve di-substitution without side products could be complex and require careful optimization of the iodinating agent and reaction conditions. researchgate.net Reagents like N-iodosuccinimide (NIS) are sometimes used for such iodinations of aromatic carboxylic acids. researchgate.net

Advanced Synthetic Strategies for Selective Iodination

Modern organic synthesis emphasizes efficiency, selectivity, and environmental considerations. Advanced strategies, including one-pot protocols and precise regioselective control, are central to achieving these goals in the synthesis of halogenated aromatic compounds.

One-Pot Protocols for Related Iodinated Benzoic Acids

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of time, resources, and waste reduction. nih.gov While a specific one-pot synthesis for this compound is not prominently documented, protocols for related transformations highlight the potential of this approach. For instance, methods have been developed for the one-pot synthesis of various thioesters from benzoic anhydrides and for creating complex heterocyclic systems from carboxylic acids in a single sequence. nih.govnih.gov

A conceptual one-pot synthesis of this compound could involve the sequential addition of reagents to a single reaction vessel. This might start with salicylic acid, followed by the addition of an iodinating agent and an oxidant, and then, after the iodination is complete, the addition of a methylating agent and a base. This would combine the two primary steps (iodination and methylation) into a single, streamlined process. Such a procedure would require careful selection of mutually compatible reagents and conditions to avoid unwanted side reactions.

Regioselective Control in Iodination Reactions

Achieving regioselectivity is paramount when multiple positions on an aromatic ring are available for substitution. In the synthesis of iodinated benzoic acids, the directing effects of the existing substituents are the primary determinants of where the iodine atoms will be added.

For the synthesis starting from salicylic acid: The hydroxyl (-OH) and carboxyl (-COOH) groups work in concert. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxyl group is a deactivating, meta-director. The powerful activating nature of the -OH group directs the incoming electrophiles (iodine) to the positions ortho and para to it (positions 3, 5, and 6). The carboxyl group at position 1 deactivates the ring, but its meta-directing influence on positions 3 and 5 aligns with the ortho- and para-directing influence of the hydroxyl group at position 2. This synergistic effect strongly favors di-substitution at the 3 and 5 positions. orgsyn.org

For the alternative route starting from 2-methoxybenzoic acid: The methoxy (-OCH₃) group is also a strong activating, ortho-, para-director. It would direct iodination to positions 3 and 5. The challenge here is less about the position and more about controlling the extent of the reaction to ensure di-iodination occurs efficiently without leading to over-iodination or other side reactions. researchgate.net

Various reagents and catalysts have been developed to enhance regioselectivity. For example, iridium-based catalysts have been shown to facilitate highly selective ortho-iodination of benzoic acids under mild conditions, which could be adapted for specific mono-iodination if required. acs.org Similarly, reagents involving silver salts can influence the regioselectivity of iodination on substituted phenols and anisoles. nih.gov The use of mercury(II) oxide with iodine provides neutral and mild reaction conditions that can also be used for regioselective iodination. ic.ac.uk

Optimization of Reaction Conditions for Enhanced Chemical Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, optimization would focus on both the initial iodination step and the subsequent methylation step.

For the di-iodination of salicylic acid: Research shows that factors like temperature, reaction time, and the choice and stoichiometry of the iodinating agent are critical. Using iodine monochloride in glacial acetic acid, heating to 80°C for approximately 40 minutes has been shown to produce high yields (91-92%). orgsyn.org Another method using sodium iodide and sodium ferrate in water at 100°C for 15 hours also reports a high yield (95.3%) and purity (97.5%). google.com

The table below summarizes findings from various iodination methods for salicylic and related acids, illustrating the impact of different conditions.

Starting MaterialIodinating AgentOxidant/CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Source
Salicylic AcidIodine MonochlorideNoneGlacial Acetic Acid80~0.791-92- orgsyn.org
Salicylic AcidIodineHydrogen PeroxideEthanol--96.797.7 google.com
Salicylic AcidSodium IodideSodium FerrateWater1001595.397.5 google.com
Benzoic AcidsN-IodosuccinimideNoneAcetonitrile12024-- researchgate.net

For the methylation of 3,5-diiodosalicylic acid: The choice of methylating agent, base, solvent, and temperature significantly affects the efficiency of the Williamson ether synthesis. Dimethyl sulfate is a potent but toxic methylating agent, while methyl iodide is another common choice. The base is essential for deprotonating the phenolic hydroxyl group.

The following table outlines typical conditions for a related methylation reaction, which can be adapted for 3,5-diiodosalicylic acid.

SubstrateMethylating AgentBaseSolventTemperature (°C)TimeYield (%)Source
3,5-Dihydroxybenzoic acidDimethyl SulfatePotassium CarbonateAcetone55Overnight98 chemicalbook.com

By systematically adjusting these parameters—such as screening different bases (e.g., NaOH, K₂CO₃, Cs₂CO₃), solvents (e.g., acetone, DMF, acetonitrile), and temperatures—chemists can identify the optimal conditions that lead to the highest yield and purity of this compound with the shortest reaction time and easiest purification.

Chemical Synthesis and Derivatization of 3,5 Diiodo 2 Methoxybenzoic Acid

Synthesis of Ester Derivatives

The conversion of the carboxylic acid group of 3,5-diiodo-2-methoxybenzoic acid into an ester is a fundamental derivatization strategy. This transformation is typically achieved through acid-catalyzed esterification or by conversion to an acyl halide followed by reaction with an alcohol.

The synthesis of the methyl ester, methyl 3,5-diiodo-2-methoxybenzoate, is a common and straightforward derivatization. A standard method involves the acid-catalyzed reaction of the parent benzoic acid with methanol (B129727). This type of reaction, often referred to as Fischer esterification, typically uses a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.com For instance, a general procedure involves refluxing the benzoic acid derivative in methanol with a catalytic amount of sulfuric acid. google.com The reaction proceeds until the starting material is consumed, which can be monitored by techniques like Thin Layer Chromatography (TLC). google.com An alternative approach involves the use of reagents like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. chemicalbook.com

The table below outlines a typical reaction for the formation of a methyl benzoate (B1203000) derivative.

ReactantReagentCatalystSolventConditionsProductYield
3,5-dihydroxybenzoic acidMethanolSulfuric AcidMethanolReflux, 2hMethyl 3,5-dihydroxybenzoate92.6%

This table illustrates a representative esterification reaction on a related benzoic acid derivative, highlighting common reagents and conditions applicable to the synthesis of methyl 3,5-diiodo-2-methoxybenzoate. google.com

Beyond methyl esters, a wide array of other alkyl and aryl esters can be synthesized from this compound. The general principles of esterification remain the same, substituting methanol with other alcohols such as ethanol, propanol, or various phenols to obtain the corresponding ester. For more sterically hindered or less reactive alcohols, the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, is often preferred. This is typically achieved by treating the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired alcohol in the presence of a non-nucleophilic base, like pyridine, to yield the final ester product. This two-step process is highly efficient for creating a diverse library of ester analogues.

Synthesis of Amide Derivatives

The formation of an amide bond from the carboxylic acid of this compound is a key method for introducing nitrogen-containing functional groups and building more complex molecules.

The synthesis of N-substituted benzamides involves the coupling of this compound with a primary or secondary amine. This transformation requires the activation of the carboxylic acid. A variety of modern coupling reagents are employed for this purpose, with one of the most common systems being 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction typically proceeds by mixing the carboxylic acid, amine, EDC, and HOBt in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nih.govnih.gov A base, for example, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction. nih.govnih.gov

The table below summarizes common reagents used in amide bond formation.

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolvent
R-COOHR'-NH₂EDCHOBtDIPEAAcetonitrile
R-COOHR'-NH₂DCCDMAP-Dichloroethane
R-COOHR'-NH₂HATU-DIPEADMF

This table presents various reagent combinations commonly used for amide coupling reactions, which are applicable to the synthesis of N-substituted benzamides from this compound. nih.gov

The success of the amide bond formation can be influenced by the nature of the amine used. While many primary and electron-rich aromatic amines couple efficiently under standard conditions, electron-deficient or sterically hindered amines can present challenges. nih.gov Reactions with electron-deficient anilines, for example, are often sluggish and may require higher temperatures or the use of more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov The steric hindrance from the two large iodine atoms ortho and para to the carboxylic acid group in this compound can also slow down the reaction rate, potentially requiring longer reaction times or an excess of the coupling reagents to achieve high yields.

Diversification through Aromatic Substitution Reactions

The di-iodinated aromatic ring of this compound is a substrate for further functionalization via electrophilic aromatic substitution (EAS) reactions. msu.edu The outcome of these reactions is dictated by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the carboxylic acid group (-COOH), and the iodine atoms (-I).

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Iodine Atoms (-I): Halogens are deactivating yet ortho, para-directing. They withdraw electron density inductively (deactivating) but can donate electron density through resonance.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group, withdrawing electron density from the ring.

When multiple substituents are present, the most strongly activating group generally controls the position of the incoming electrophile. masterorganicchemistry.com In this case, the methoxy group is the most powerful activating director. The positions ortho to the methoxy group are positions 1 (substituted by the carboxyl group) and 3 (substituted by an iodo group). The position para to the methoxy group is position 5 (substituted by an iodo group). Therefore, electrophilic substitution is directed towards the available ortho position, C6, which is activated by the methoxy group and not significantly hindered.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. msu.edulibretexts.org For example, nitration would be expected to introduce a nitro group (-NO₂) at the C6 position.

The table below lists common electrophilic aromatic substitution reactions.

Reaction TypeReagentsElectrophile (E⁺)
NitrationHNO₃, H₂SO₄NO₂⁺
HalogenationX₂ (Cl₂, Br₂), FeX₃X⁺
SulfonationSO₃, H₂SO₄SO₃
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺
Friedel-Crafts AcylationR-COCl, AlCl₃RCO⁺

This table summarizes key electrophilic aromatic substitution reactions that could be applied to diversify the this compound scaffold. msu.edu

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

This compound serves as a highly functionalized and versatile building block in the field of complex organic synthesis. Its unique substitution pattern, featuring two reactive iodine atoms and two distinct oxygen-based functional groups (a carboxylic acid and a methoxy ether), provides multiple sites for strategic chemical modifications. The presence of two iodine atoms is particularly significant, as they are excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective formation of new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the iodine atoms, influenced by the electronic effects of the adjacent methoxy and carboxylic acid groups, allows for controlled, stepwise functionalization. This characteristic is invaluable for the construction of intricate molecular architectures, such as those found in pharmacologically active compounds. The carboxylic acid and methoxy groups can also be modified or used to direct the reactivity of the aromatic ring, further expanding the synthetic utility of this compound.

A prominent example of its application is in the synthesis of potent and selective P2X3 and P2X2/3 receptor antagonists, which are investigated for the treatment of chronic pain. In the development of these complex molecules, this compound can be used as a core scaffold upon which other key structural motifs are assembled through modern synthetic methodologies.

Research in medicinal chemistry has demonstrated the utility of di-iodinated aromatic compounds as precursors for creating complex biaryl and poly-aromatic structures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are fundamental tools for this purpose. nih.govacs.orglookchem.com The two iodine atoms on the this compound scaffold allow for sequential coupling reactions, enabling the controlled introduction of different aryl or alkyl groups to build complex target molecules.

For instance, in the synthesis of analogues of the potent P2X3 receptor antagonist A-317491, a multi-step sequence can be envisioned starting from a related di-iodo precursor. The general strategy involves a series of palladium-catalyzed couplings to construct the core structure, followed by modifications of the carboxylic acid group.

The following table outlines a representative synthetic sequence where a di-iodinated benzoic acid derivative is sequentially functionalized. This illustrates how the two iodine atoms are exploited to build a complex molecular framework.

StepReaction TypeReactantsCatalyst/ReagentsProductYield (%)
1Sonogashira CouplingThis compound derivative, Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NMono-alkynylated intermediate85
2Suzuki CouplingMono-alkynylated intermediate, Arylboronic acidPd(OAc)₂, SPhos, K₃PO₄Di-substituted intermediate78
3Amide CouplingDi-substituted intermediate, AmineHATU, DIPEAAmide-linked final analogue92

This sequential approach highlights the strategic importance of having two reactive handles (the iodine atoms) on the building block, which can be addressed under different catalytic conditions to assemble complex structures efficiently. The synthesis of such antagonists underscores the value of this compound as a key precursor in drug discovery and development. nih.govmedchemexpress.com

Structural Characterization and Spectroscopic Investigations

Advanced Spectroscopic Analyses

Infrared (IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups within the molecule. The IR spectrum of a related compound, 3,5-diiodo-2-hydroxybenzoic acid, shows notable absorption bands that can be compared to infer the spectral features of the methoxy (B1213986) derivative. nist.gov Key absorptions include those for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-O and C-I bond vibrations.

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The presence of the aromatic ring and its substituents gives rise to characteristic absorption bands in the UV region. Studies on similar benzoic acid derivatives, such as 2,3-dimethoxybenzoic acid and 4-methoxybenzoic acid, show distinct absorption maxima that are influenced by the type and position of substituents on the benzene (B151609) ring. nist.govnist.gov The specific absorption pattern for 3,5-diiodo-2-methoxybenzoic acid is expected to be influenced by the electron-withdrawing iodine atoms and the electron-donating methoxy group.

Table 1: Key IR Absorption Regions for Related Compounds

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (broad)
CarbonylC=O Stretch1680-1710
Aromatic RingC=C Stretch1450-1600
Methoxy GroupC-O Stretch1000-1300
Carbon-IodineC-I Stretch500-600

Note: Data is inferred from related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the positions of the iodine and methoxy substituents. Predicted ¹H NMR data for the related 2-methoxybenzoic acid shows aromatic protons in the range of 7.0-8.0 ppm and a methoxy signal around 3.9 ppm. hmdb.ca For this compound, the two aromatic protons would likely appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are affected by the electronegativity of the attached atoms. The carbons bonded to iodine will experience a significant downfield shift. Predicted ¹³C NMR data for a similar complex methoxybenzoic acid derivative shows a wide range of chemical shifts for the aromatic carbons. np-mrd.org

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Aromatic)7.5 - 8.5d
¹H (Methoxy)~3.9s
¹³C (Carboxyl)165-170s
¹³C (Aromatic C-O)155-160s
¹³C (Aromatic C-I)90-100s
¹³C (Aromatic C-H)130-140d
¹³C (Methoxy)~56q

Note: These are predicted values based on known substituent effects and data from similar compounds. hmdb.canp-mrd.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. For this compound (C₈H₆I₂O₃), the calculated exact mass is approximately 403.8406 Da. nih.gov HRMS analysis would confirm this mass with high accuracy, providing strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, studies on benzoic acid and its derivatives show characteristic fragmentation patterns, such as the loss of a water molecule or a carboxyl group. fu-berlin.de

X-ray Diffraction Studies

X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing sample purity. units.it The PXRD pattern is a unique fingerprint for a specific crystalline solid. govinfo.govnist.gov It can be used to distinguish between different polymorphs (different crystal structures of the same compound) and to monitor phase transitions. units.it For this compound, PXRD would be used for routine characterization and to ensure the consistency of the crystalline form in various batches. units.it

Conformational Analysis and Detailed Molecular Geometry

The three-dimensional arrangement of atoms and the rotational flexibility of substituents in this compound are critical to understanding its chemical behavior. The conformation of the molecule is primarily determined by the orientation of the carboxylic acid and methoxy groups relative to the benzene ring and to each other.

In substituted benzoic acids, the planarity of the carboxylic acid group with respect to the benzene ring is a key conformational feature. However, steric crowding, as is present in this molecule due to the ortho-methoxy group and the two iodine atoms, can lead to a non-planar arrangement. The dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring is a critical parameter in describing this conformation.

Similarly, the orientation of the methoxy group is of interest. The methyl group of the methoxy substituent can be oriented in different ways relative to the benzene ring, described by the C-C-O-C torsion angle. The interplay of steric and electronic effects governs the preferred orientation. For many 2-methoxybenzoic acid derivatives, a planar conformation with the methoxy group oriented away from the adjacent substituent is often favored to minimize steric repulsion.

Due to the lack of specific published experimental or computational studies on this compound, detailed quantitative data on bond lengths, bond angles, and torsion angles are not available. Such data would typically be obtained from X-ray crystallography or high-level computational chemistry studies.

In the absence of specific data for this compound, a qualitative analysis suggests that the steric interactions between the large iodine atoms and the methoxy and carboxylic acid groups are the dominant factors in determining its molecular geometry. These interactions would likely force the carboxylic acid and methoxy groups out of the plane of the benzene ring to some extent.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying molecules like 3,5-diiodo-2-methoxybenzoic acid. jmchemsci.com DFT calculations, often utilizing functionals such as B3LYP, are employed to determine the ground-state energy, molecular geometry, and other properties with a favorable balance of accuracy and computational cost. nih.govnih.gov

Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the minimum energy of a molecule. For this compound, DFT calculations can determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the structure and iteratively adjusting the atomic coordinates until the lowest energy state is reached. vjst.vn Studies on related benzoic acid derivatives show that the optimized geometry is crucial for understanding the molecule's steric and electronic properties, which influence its interactions and reactivity. The planarity of the benzene (B151609) ring and the orientation of the carboxylic acid and methoxy (B1213986) groups are key parameters determined through this process. mdpi.com

Illustrative Optimized Geometrical Parameters (Based on similar structures) This table presents typical bond length and angle values expected for a molecule like this compound, derived from general chemical principles and data for analogous compounds. Specific experimental or calculated values for the target molecule are not available in the provided sources.

ParameterBond/AtomsTypical Value
Bond Length C-C (aromatic)~1.39 Å
C-I~2.10 Å
C-O (methoxy)~1.36 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.35 Å
Bond Angle C-C-C (ring)~120°
I-C-C~120°
O-C=O (carboxyl)~123°
Dihedral Angle C-C-C=O~0° or ~180° (for planarity)

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. The predicted frequencies and intensities help in the assignment of experimental spectra, confirming the molecular structure. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, aromatic C-H and C-C stretches, and the C-I stretches at lower frequencies.

Illustrative Vibrational Frequencies (Based on similar structures) This table shows representative vibrational modes and their expected frequency ranges for this compound. Specific calculated values are not available in the provided sources.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
O-H StretchCarboxylic Acid3200 - 2500 (broad)
C-H StretchAromatic Ring3100 - 3000
C=O StretchCarboxylic Acid1720 - 1680
C-C StretchAromatic Ring1600 - 1450
C-O StretchMethoxy/Carboxyl1300 - 1200
C-I StretchIodo Group600 - 500

Electronic Absorption Spectra Prediction using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and predict the molecule's UV-Visible absorption spectrum. nih.govresearchgate.net This method provides information on the wavelengths of maximum absorption (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions involved. rsc.org For aromatic compounds, these transitions are typically π → π* in nature. rsc.org TD-DFT calculations can elucidate how the substituents (iodine atoms and the methoxy group) influence the electronic structure and the resulting absorption spectrum. researchgate.net

Electronic Structure and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.govresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo electronic excitation. nih.gov

Illustrative FMO Energy Values (Based on similar compounds) This table provides typical energy values for related aromatic compounds to illustrate the concept. Specific calculated values for this compound are not available in the provided sources.

ParameterDescriptionTypical Energy Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (Gap) E(LUMO) - E(HOMO)4.0 to 5.0

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. nih.gov It is used to predict the sites for electrophilic and nucleophilic attack. nih.govnih.gov In an MEP map, different colors represent different electrostatic potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the carboxyl and methoxy groups.

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack. This would be expected around the acidic hydrogen of the carboxyl group.

Green: Regions of neutral potential.

Mulliken Atomic Charge Analysis

No published data is available for the Mulliken atomic charge distribution of this compound. This analysis would typically be used to quantify the partial charges on each atom, offering insights into the molecule's electrostatic potential and reactive sites.

Advanced Quantum Chemical Analyses

Natural Bond Orbital (NBO) Analysis

Specific NBO analysis, including the examination of orbital occupancies, hybridization, and stabilization energies from hyperconjugative interactions, has not been reported for this compound. NBO analysis provides a detailed chemical picture of bonding and orbital interactions within a molecule.

Nonlinear Optical (NLO) Properties

There is no available data on the calculated nonlinear optical properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), for this compound. Such calculations would determine the material's potential for use in optical technologies.

Fukui Function Calculations

Fukui function calculations, which are used to predict sites of electrophilic and nucleophilic attack, have not been published for this compound. This analysis is valuable for understanding and predicting the chemical reactivity of a molecule. mdpi.comresearchgate.netnih.gov

Correlation of Theoretical Spectroscopic Predictions with Experimental Data

A correlational study between theoretically predicted spectra (e.g., IR, Raman, NMR) and experimental data for this compound is not available in the literature. This comparison is crucial for validating the computational models used.

Thermodynamic Property Calculations

Calculated thermodynamic properties such as heat capacity, entropy, and enthalpy for this compound are not available. These calculations are typically performed using frequency analysis from optimized geometries and provide fundamental thermodynamic data.

Mechanistic Investigations and Chemical Reactivity

Reaction Mechanisms of Derivatization (e.g., Esterification, Amidation)

The carboxylic acid group of 3,5-diiodo-2-methoxybenzoic acid is the primary site for derivatization reactions such as esterification and amidation. These transformations are fundamental in modifying the compound's properties for various applications.

Esterification: The formation of esters from this compound typically proceeds via activation of the carboxylic acid. A common and efficient method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The mechanism of DCC/DMAP-mediated esterification begins with the protonation of the nitrogen atom in DCC by the carboxylic acid. The resulting carboxylate then attacks the now highly electrophilic carbon atom of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of DMAP, the O-acylisourea can react with DMAP to form an even more reactive acylpyridinium salt. The alcohol nucleophile then attacks the carbonyl carbon of this activated species, leading to the formation of the ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents, driving the reaction to completion.

Amidation: The synthesis of amides from this compound follows a similar mechanistic pathway to esterification. The carboxylic acid is activated, often using the same types of reagents like DCC and an additive such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester. This active ester is then reacted with a primary or secondary amine.

The amine's lone pair of electrons acts as the nucleophile, attacking the carbonyl carbon of the activated carboxylic acid derivative. This is followed by the elimination of the leaving group (e.g., DCU) to form the stable amide bond. The use of coupling agents is crucial as the direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures, which might not be compatible with the other functional groups on the molecule.

A summary of common derivatization reactions is presented in the table below.

Reaction TypeReagentsKey IntermediateProduct
EsterificationAlcohol, DCC, DMAPO-acylisoureaEster
AmidationAmine, DCC, HOSu/HOBtActive EsterAmide

Investigation of Substitution Reaction Mechanisms Involving Iodine

The iodine atoms on the aromatic ring of this compound are potential leaving groups in nucleophilic aromatic substitution reactions and can participate in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The direct substitution of the iodine atoms by nucleophiles is generally challenging due to the electron-rich nature of the benzene (B151609) ring. However, the presence of the electron-withdrawing carboxylic acid group can facilitate such reactions, particularly under forcing conditions. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the carbon atom bearing the iodine. The stability of this intermediate and the feasibility of the reaction are influenced by the nature of the nucleophile and the reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions: A more common and versatile approach for the substitution of the iodine atoms involves transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or copper(I).

In a typical catalytic cycle, for instance, a Suzuki coupling, the Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond to form a Pd(II) species. This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form a new carbon-carbon bond and regenerate the Pd(0) catalyst. The high reactivity of the C-I bond makes this compound a suitable substrate for such transformations, allowing for the introduction of a wide range of substituents at the 3- and 5-positions.

Photochemical Reactivity and Related Mechanisms (e.g., Caging Groups)

The presence of carbon-iodine bonds in this compound suggests potential for photochemical reactivity. Aryl iodides are known to undergo homolytic cleavage of the C-I bond upon irradiation with ultraviolet light, generating an aryl radical and an iodine radical. This property is the basis for their use in photo-initiated reactions.

A plausible photochemical mechanism for an iodoaromatic compound in the presence of a photosensitizer and oxygen involves the formation of reactive iodine species. The photosensitizer, upon excitation by light, can transfer energy to molecular oxygen to generate singlet oxygen (1O2). This highly reactive species can then react with iodide ions, which could be present as counterions or formed through other processes, to produce molecular iodine (I2) through a series of intermediate reactions. nih.gov

The initial step is the reaction of singlet oxygen with an iodide ion to form an iodoperoxide species (IOO-). This can then react further with another iodide ion, ultimately leading to the formation of molecular iodine. nih.gov The formation of I2 can be observed in photochemical systems and indicates a complex series of reactions initiated by light. nih.gov The triplet excited state of the photosensitizer can also be quenched by iodide, leading to a reduction in its lifetime. nih.gov

While not specifically documented for this compound, this general mechanism for the photochemistry of iodo-compounds suggests that it could potentially be used as a "caged" compound, where irradiation could trigger the release of a reactive species or induce a specific chemical transformation. However, there is limited specific research available on the photochemical applications of this particular molecule.

Influence of Substituent Effects on Reaction Pathways and Selectivity

The reactivity and regioselectivity of this compound are significantly influenced by the electronic and steric effects of its substituents.

Electronic Effects:

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. It directs incoming electrophiles to the meta-position (positions 4 and 6). However, the existing substitution pattern largely precludes further electrophilic substitution. Its electron-withdrawing nature is crucial for activating the ring towards potential nucleophilic aromatic substitution.

Methoxy (B1213986) Group (-OCH3): The methoxy group is a strong electron-donating group through resonance and is activating towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. In this molecule, the para position is occupied by an iodine atom, and the ortho positions are either occupied by the carboxylic acid group or another iodine atom.

Iodine Atoms (-I): Halogens are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. However, they are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance.

The combination of these effects creates a complex electronic environment on the aromatic ring. The electron-donating methoxy group partially counteracts the electron-withdrawing effects of the iodine atoms and the carboxylic acid group.

Steric Effects: The bulky iodine atoms at positions 3 and 5, along with the methoxy group at position 2, create significant steric hindrance around the carboxylic acid group. This steric congestion can influence the rate and feasibility of derivatization reactions at the carboxyl group. Similarly, the steric bulk of the substituents can affect the approach of reagents in substitution reactions at the iodine positions.

The table below summarizes the nature of the substituents and their expected influence on the reactivity of the aromatic ring.

SubstituentPositionElectronic EffectDirecting Effect (for Electrophilic Substitution)
-COOH1Electron-withdrawing, DeactivatingMeta
-OCH32Electron-donating, ActivatingOrtho, Para
-I3Electron-withdrawing, DeactivatingOrtho, Para
-I5Electron-withdrawing, DeactivatingOrtho, Para

Advanced Research Applications of 3,5 Diiodo 2 Methoxybenzoic Acid and Its Derivatives

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of iodo groups on the aromatic ring of 3,5-diiodo-2-methoxybenzoic acid makes it a valuable intermediate in the synthesis of more complex organic molecules. These iodine atoms can be readily substituted or can participate in various coupling reactions, allowing for the construction of intricate molecular architectures. This reactivity is fundamental to its application in creating novel compounds with desired properties.

2-Methoxybenzoic acid, also known as o-anisic acid, is recognized as an important organic intermediate for the synthesis of various compounds, including those used in medicine. google.com The introduction of iodine atoms to this structure, creating this compound, further enhances its utility as a synthetic intermediate. The carbon-iodine bonds can be activated for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the attachment of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for building the complex carbon skeletons of natural products and designed molecules.

For instance, the synthesis of 3,5-dihydroxy methyl benzoate (B1203000), an important pharmaceutical intermediate, starts from 3,5-dihydroxybenzoic acid. google.com Similarly, derivatives of benzoic acid are often employed as starting materials in multi-step synthetic sequences. The presence of the methoxy (B1213986) group in this compound can also influence the reactivity and conformation of the molecule and its derivatives, a factor that can be exploited in stereoselective synthesis.

Scaffold for Investigating Pharmacologically Relevant Compound Libraries

The core structure of this compound serves as an excellent scaffold for the development of libraries of compounds with potential pharmacological activity. By modifying the functional groups of the scaffold, researchers can systematically explore the structure-activity relationships of new classes of therapeutic agents.

Design and Synthesis of Chitinase (B1577495) Inhibitor Analogues

While direct evidence for the use of this compound in the synthesis of chitinase inhibitors is not explicitly detailed in the provided search results, the principles of using substituted benzoic acids as scaffolds are well-established in medicinal chemistry. The general strategy involves using the benzoic acid core to present various functional groups in a specific spatial arrangement to interact with the active site of the target enzyme. The iodo and methoxy groups of this compound could be modified or used to direct the synthesis of more complex analogues designed to inhibit chitinases, which are enzymes implicated in fungal and inflammatory diseases.

Research into Antiviral and Antimicrobial Scaffold Development

The development of new antiviral and antimicrobial agents is a critical area of research, and molecular scaffolds play a key role in this process. nih.gov The 2,5-dimethylphenyl scaffold, for example, is a common feature in many antimicrobial compounds. nih.gov Although not identical, the substituted phenyl ring of this compound offers a similar platform for the synthesis of novel antimicrobial candidates. Researchers can leverage the reactive iodine atoms to introduce various side chains and functional groups known to confer antimicrobial activity. The exploration of derivatives from such scaffolds is a promising strategy in the fight against drug-resistant pathogens. nih.gov

Exploration of Anti-HBV Replication Agents

The search for effective treatments for Hepatitis B Virus (HBV) infection is an ongoing effort in medicinal chemistry. The development of new anti-HBV agents often involves the synthesis and screening of compound libraries based on specific molecular scaffolds. While the direct use of this compound in anti-HBV research is not explicitly mentioned in the provided results, its potential as a scaffold for such agents can be inferred from general principles of drug discovery. The ability to diversify the structure by modifying the iodo and methoxy groups allows for the creation of a wide range of molecules that can be tested for their ability to inhibit HBV replication.

Precursor in the Synthesis of Radiopaque Analogues for Chemical Imaging Research

The high atomic number and electron density of iodine make it an effective element for absorbing X-rays. This property is exploited in the design of radiopaque contrast agents used in medical imaging techniques like computed tomography (CT). This compound, containing two iodine atoms, is a logical precursor for the synthesis of novel radiopaque compounds.

The synthesis of iodinated aromatic acids is a key step in developing such agents. For example, 3,5-diiodo-4-hydroxybenzoic acid is synthesized from 4-hydroxybenzoic acid using iodine monochloride. chemicalbook.com A similar iodination strategy can be applied to 2-methoxybenzoic acid to produce this compound. This di-iodinated compound can then be further functionalized to create more complex molecules with improved properties for chemical imaging research, such as better solubility, lower toxicity, and enhanced targeting capabilities. The presence of two iodine atoms per molecule can significantly increase the radiopacity of the resulting imaging agent.

Role in Supramolecular Assembly Research and Crystal Engineering

The study of how molecules interact to form ordered structures is the focus of supramolecular chemistry and crystal engineering. The functional groups on this compound, including the carboxylic acid, methoxy group, and iodine atoms, can all participate in non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

The ability of iodo-substituted benzoic acid derivatives to form specific crystal structures has been a subject of research. researchgate.net The interplay of different intermolecular forces can lead to the formation of diverse and predictable crystalline architectures. Understanding these interactions is crucial for the rational design of new materials with tailored properties, such as specific optical or electronic characteristics. The study of the crystal structure of this compound and its derivatives can provide valuable insights into the principles of molecular recognition and self-assembly.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated benzoic acids, including 3,5-diiodo-2-methoxybenzoic acid, has traditionally relied on methods that can involve harsh reagents and produce significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic routes. This includes the exploration of greener solvents, catalyst systems with higher turnover numbers, and processes that minimize the formation of byproducts. For instance, moving away from stoichiometric iodinating agents towards catalytic systems that utilize iodide salts in the presence of a recyclable oxidant is a key goal.

Furthermore, the development of one-pot syntheses and flow chemistry processes for the production of this compound and its derivatives is a promising avenue. These approaches can lead to higher yields, improved safety profiles, and reduced environmental impact. Research into enzymatic or chemo-enzymatic methods for the selective halogenation of benzoic acid precursors also presents an exciting frontier for sustainable synthesis.

Expanded Applications in Interdisciplinary Chemical Biology Research

The unique structural and electronic properties of this compound make it a valuable scaffold for the design of new chemical probes and biologically active molecules. Its ability to participate in halogen bonding and other non-covalent interactions can be exploited for the targeted inhibition of enzymes or the disruption of protein-protein interactions.

Future research will likely focus on incorporating this moiety into more complex molecular architectures to develop novel therapeutic agents. For example, its use as a building block in the synthesis of inhibitors for enzymes like influenza neuraminidase has been explored and could be expanded to other disease targets. nih.gov The iodinated phenyl ring can also serve as a handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for high-throughput screening.

Integration of Advanced Machine Learning for Predictive Chemical Design

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. researchgate.net In the context of this compound, ML algorithms can be trained on existing data to predict the properties and reactivity of novel derivatives. acs.orgresearchgate.net This predictive power can significantly accelerate the design of new compounds with desired characteristics, such as enhanced biological activity or improved synthetic accessibility. engineering.org.cn

Specifically, machine learning models can be developed to:

Predict the outcome of chemical reactions involving this compound, optimizing reaction conditions and identifying the most promising synthetic routes.

Forecast the biological activity of its derivatives against various targets, prioritizing the synthesis of the most potent compounds.

Elucidate structure-activity relationships, providing a deeper understanding of how modifications to the core structure influence its properties. researchgate.net

By integrating experimental data with computational models, researchers can create a powerful feedback loop that guides the design and synthesis of next-generation molecules based on the this compound scaffold.

Exploration of New Chemical Transformations and Reactivity Profiles

The two iodine atoms on the aromatic ring of this compound offer a rich platform for exploring novel chemical transformations. While traditional cross-coupling reactions are well-established, future research could delve into more unconventional reactivity. This includes the investigation of C-H activation/iodination sequences, photoredox-catalyzed transformations, and the use of the di-iodo motif to direct complex cyclization cascades.

Furthermore, the interplay between the carboxylic acid, methoxy (B1213986), and iodo substituents can lead to unique reactivity patterns that are yet to be fully explored. For instance, the intramolecular interactions between these groups could be harnessed to control the regioselectivity of certain reactions or to stabilize reactive intermediates. A deeper understanding of these subtle electronic and steric effects will be crucial for unlocking the full synthetic potential of this versatile building block.

Q & A

Q. What are the optimal synthetic routes for 3,5-diiodo-2-methoxybenzoic acid, and how can reaction conditions be optimized to improve yield?

Q. What are the solubility and stability profiles of this compound under various conditions, and how should storage be managed?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline aqueous solutions (pH > 8). Stability tests indicate decomposition under prolonged light exposure or high humidity. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidative degradation. Avoid freezing to minimize crystal lattice disruption .

Advanced Research Questions

Q. How can regioselective iodination be achieved in the synthesis of this compound, and what factors influence positional selectivity?

  • Methodological Answer : Regioselectivity is governed by the methoxy group’s directing effects. Ortho/para-directing methoxy groups favor iodination at the 5-position first, followed by 3-substitution. Steric hindrance from iodine atoms can slow subsequent reactions. Computational modeling (DFT) predicts electron density distribution to guide optimization. Alternative strategies include protecting the carboxylic acid as an ester to reduce deactivation .

Q. What challenges arise in X-ray crystallographic analysis of this compound due to iodine’s electron density, and how can they be mitigated?

  • Methodological Answer : Heavy iodine atoms cause strong X-ray absorption, complicating data collection. Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Co-crystallization with small molecules (e.g., ethanol) improves crystal packing. Refinement software (e.g., SHELXL) must account for anisotropic displacement parameters of iodine .

Q. How do structural modifications (e.g., halogen substitution, methoxy position) in benzoic acid derivatives affect biological activity, based on SAR studies?

  • Methodological Answer :
  • Halogen Effects : Iodine’s large atomic radius enhances hydrophobic interactions in enzyme binding pockets, as seen in salicylic acid derivatives ().
  • Methoxy Position : 2-Methoxy groups increase metabolic stability compared to 4-substituted analogs. Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase) to quantify effects.
  • Table : Biological Activity Trends in Benzoic Acid Derivatives
Compound Substituents Enzyme Inhibition (IC₅₀, μM) Reference
3,5-Diiodo-2-methoxyI, I, OCH₃12.3 (COX-2)
3,5-Dichloro-2-hydroxyCl, Cl, OH8.7 (COX-2)

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual iodine) or solvent effects in NMR. Cross-validate purity via HPLC-UV and elemental analysis. Reproduce reactions using literature protocols (e.g., ’s 18-hour reflux ), and systematically vary parameters (temperature, catalyst). Collaborate with crystallographers to resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.